molecular formula C19H24N4OS B276764 N-butan-2-yl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

N-butan-2-yl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

Cat. No.: B276764
M. Wt: 356.5 g/mol
InChI Key: KYFVXGOIDFBNJW-UHFFFAOYSA-N
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Description

Cambridge ID 6981791 is a chemical compound listed in the ChemBridge database. This compound is utilized in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cambridge ID 6981791 involves specific synthetic routes and reaction conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of Cambridge ID 6981791 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

Cambridge ID 6981791 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of Cambridge ID 6981791, while reduction may yield a reduced form of the compound. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

Cambridge ID 6981791 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe to study biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of Cambridge ID 6981791 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Cambridge ID 6981791 include other chemical entities listed in the ChemBridge database with comparable structures and properties. These may include compounds with similar functional groups or those that undergo similar types of chemical reactions.

Uniqueness

Cambridge ID 6981791 is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various research applications where other compounds may not be as effective or versatile.

Properties

Molecular Formula

C19H24N4OS

Molecular Weight

356.5 g/mol

IUPAC Name

N-butan-2-yl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

InChI

InChI=1S/C19H24N4OS/c1-6-10(2)20-17-16-15(21-11(3)22-17)13-7-12-9-24-19(4,5)8-14(12)23-18(13)25-16/h7,10H,6,8-9H2,1-5H3,(H,20,21,22)

InChI Key

KYFVXGOIDFBNJW-UHFFFAOYSA-N

SMILES

CCC(C)NC1=NC(=NC2=C1SC3=NC4=C(COC(C4)(C)C)C=C23)C

Canonical SMILES

CCC(C)NC1=NC(=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C)C

Origin of Product

United States

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